molecular formula C21H24N2O4 B053667 N-((4-(2-(1-Pyrrolidinyl)ethoxy)phenyl)methyl)-1,3-benzodioxole-5-carboxamide CAS No. 122892-32-4

N-((4-(2-(1-Pyrrolidinyl)ethoxy)phenyl)methyl)-1,3-benzodioxole-5-carboxamide

Número de catálogo B053667
Número CAS: 122892-32-4
Peso molecular: 368.4 g/mol
Clave InChI: UNOOSJZCTDJNIF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-((4-(2-(1-Pyrrolidinyl)ethoxy)phenyl)methyl)-1,3-benzodioxole-5-carboxamide, commonly known as BPAP, is a chemical compound that has been studied for its potential use in treating various neurological disorders. BPAP belongs to the class of compounds known as benzodioxoles, which are known to have a range of pharmacological effects.

Mecanismo De Acción

BPAP acts as a partial agonist of the dopamine D2 receptor and enhances the release of dopamine in the brain. BPAP also has affinity for the sigma-1 receptor, which is involved in regulating various cellular processes, including neurotransmitter release and calcium signaling.
Biochemical and Physiological Effects:
BPAP has been shown to have a range of biochemical and physiological effects, including enhancing dopamine release, improving cognitive function, and reducing oxidative stress. BPAP has also been shown to have neuroprotective effects and to promote the growth and survival of neurons.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using BPAP in lab experiments is its specificity for the dopamine D2 receptor, which allows researchers to study the effects of dopamine signaling in the brain. However, BPAP may have off-target effects on other receptors, which could complicate data interpretation. Additionally, BPAP has a short half-life, which may limit its usefulness in some experiments.

Direcciones Futuras

There are several potential future directions for research on BPAP. One area of interest is its potential use in treating Parkinson's disease, as BPAP has been shown to have neuroprotective effects and to enhance dopamine release. Another area of interest is its potential use in treating depression and cognitive impairment, as BPAP has been shown to improve cognitive function and to reduce oxidative stress. Additionally, further research is needed to fully understand the mechanism of action of BPAP and to identify any potential side effects or limitations of its use.

Aplicaciones Científicas De Investigación

BPAP has been studied for its potential use in treating various neurological disorders, including Parkinson's disease, depression, and cognitive impairment. BPAP has been shown to have neuroprotective effects and to enhance the release of dopamine and other neurotransmitters in the brain. BPAP has also been studied for its potential use in treating sleep disorders, such as narcolepsy.

Propiedades

Número CAS

122892-32-4

Fórmula molecular

C21H24N2O4

Peso molecular

368.4 g/mol

Nombre IUPAC

N-[[4-(2-pyrrolidin-1-ylethoxy)phenyl]methyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C21H24N2O4/c24-21(17-5-8-19-20(13-17)27-15-26-19)22-14-16-3-6-18(7-4-16)25-12-11-23-9-1-2-10-23/h3-8,13H,1-2,9-12,14-15H2,(H,22,24)

Clave InChI

UNOOSJZCTDJNIF-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)CNC(=O)C3=CC4=C(C=C3)OCO4

SMILES canónico

C1CCN(C1)CCOC2=CC=C(C=C2)CNC(=O)C3=CC4=C(C=C3)OCO4

Sinónimos

1,3-BENZODIOXOLE-5-CARBOXAMIDE, N-[[4-[2-(1-PYRROLIDINYL)ETHOXY]PHENYL]METHYL]-

Origen del producto

United States

Synthesis routes and methods

Procedure details

To a cooled solution of 20.0 g of 4-[2-(1-pyrrolidinyl)ethoxy]benzylamine in 30 ml of chloroform was added 17.7 g of 3,4-methylenedioxybenzoyl chloride (which was prepared with 15.9 g of piperonylic acid and 65.3 g of thionyl chloride in the usual manner). The mixture was stirred at room temperature for 20 minutes and the solvent was evaporated. 150 ml of water was added to the residue and the mixture was washed with ethyl acetate. The aqueous layer was made alkaline with potassium carbonate and was extracted with ethyl acetate. The extract was washed with water, dried, and evaporated. The residue was washed with isopropyl ether to give 30.0 g of colorless crystals, which were recrystallized from ethyl acetate as colorless needles, m.p. 93.5°-94.5° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step Two
Quantity
65.3 g
Type
reactant
Reaction Step Two

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.